3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one
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Overview
Description
3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a synthetic organic compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one typically involves several key steps:
Synthesis of the pyrrolo[3,4-b]pyridine core.
Introduction of the 4-(methylsulfonyl)phenyl group.
Propan-1-one moiety attachment.
Industrial Production Methods: While detailed industrial production methods are proprietary, the process generally follows scalable organic synthesis techniques with stringent control over reaction parameters to ensure purity and yield. Optimization of catalytic conditions, solvent choices, and temperature control are critical in the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidative processes, potentially forming sulfone or sulfoxide derivatives.
Reduction: : Reduction might target the carbonyl group, leading to alcohol derivatives.
Substitution: : Nucleophilic substitution reactions may involve the pyrrolo[3,4-b]pyridine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: : Hydrogenation over palladium on carbon (Pd/C) or use of reducing agents like sodium borohydride (NaBH4).
Substitution: : Reagents such as alkyl halides for nucleophilic substitution under mild conditions.
Major Products: The products depend on the specific reactions and conditions, ranging from sulfonyl derivatives, reduced alcohol forms, to various substituted pyrrolo[3,4-b]pyridines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of complex organic molecules.
Biology: It may serve as a molecular probe in biological assays to study protein-ligand interactions due to its structural uniqueness.
Medicine: Potential therapeutic applications include acting as a scaffold for designing inhibitors against specific enzymes or receptors.
Industry: Used in the development of advanced materials with particular electronic or photonic properties.
Mechanism of Action
Mechanism: While the exact mechanism can vary based on its application, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent modification.
Molecular Targets and Pathways: Targets could include enzymes, receptors, or other proteins, influencing pathways related to cell signaling, metabolism, or other biochemical processes.
Comparison with Similar Compounds
Comparison: Compared to other pyrrolo[3,4-b]pyridine derivatives, this compound’s methylsulfonylphenyl group imparts distinctive electronic and steric properties.
List of Similar Compounds
3-(4-phenyl)propan-1-one derivatives
Pyrrolo[3,4-b]pyridine-based molecules with different substituents
Hope this satisfies your chemical curiosity!
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(4-methylsulfonylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23(21,22)15-7-4-13(5-8-15)6-9-17(20)19-11-14-3-2-10-18-16(14)12-19/h2-5,7-8,10H,6,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCKHLWRJKLEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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